2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-methoxy-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-3-4-12(15-14-10)19-11-5-7-16(8-6-11)13(17)9-18-2/h3-4,11H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOVAOWQXRUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine under specific conditions to form an intermediate, which is then reacted with methoxyethanone to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula and a molecular weight of 265.313 g/mol. Its structure includes a methoxy group, a piperidine ring, and a pyridazine moiety, giving it unique chemical properties and potential biological activities. It is used in medicinal chemistry and material science and is a subject of interest in research fields.
Scientific Research Applications
this compound is a versatile compound with applications spanning chemistry, medicine, and industry.
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Medicine The compound is explored for potential therapeutic properties and is used in drug development. Preliminary studies suggest it may interact with specific receptors or enzymes, potentially modulating their functions and leading to pharmacological effects.
- Industry It is used in developing new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. Elucidating the exact molecular targets and pathways requires detailed studies.
Interaction Studies
Interaction studies focus on its binding affinity to specific biological targets. These studies aim to identify how the compound interacts with various receptors or enzymes, which could inform its potential therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy and safety profile in drug development.
Comparison with Similar Compounds
this compound can be compared with several similar compounds that share structural features or biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyridazinone derivatives | Similar pyridazine core | Antimicrobial, anti-inflammatory |
| Piperidine derivatives | Piperidine ring | Diverse pharmacological activities |
| 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Heterocyclic linkages | Potential anti-cancer properties |
| AMG 579 | Heterocycle linked to piperidine | Investigated for neurological disorders |
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomer: 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- CAS : 2034225-94-8
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 265.31 g/mol
- Key Differences: The oxygen atom on the piperidine ring is at position 3 instead of 4, altering the spatial arrangement of the pyridazine moiety. Reduced molecular weight due to the absence of a methoxyphenyl group. No reported melting point, boiling point, or solubility data, limiting direct pharmacological comparisons.
Pyridine-Based Analog: 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
Chloropyridinyl Derivative: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Vandetanib Derivatives with Nitroimidazole Groups
- Key Differences: Larger quinazoline cores and nitroimidazole substituents increase molecular complexity and weight. Reported melting points range from 128.7°C to 177.1°C, suggesting higher crystallinity compared to the target compound.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The position of the pyridazinyl-oxy group on the piperidine ring (e.g., 3 vs. 4) significantly alters molecular conformation and steric interactions .
- Functional Groups : Chlorine and nitroimidazole substituents introduce distinct electronic and steric effects, which may optimize binding to specific biological targets (e.g., kinases vs. GPCRs) .
Biological Activity
2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a methoxy group, a piperidine ring, and a pyridazine moiety, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 265.313 g/mol.
Preliminary studies suggest that this compound may interact with specific receptors or enzymes, modulating their functions and leading to various pharmacological effects. The compound is hypothesized to act as a modulator of critical signaling pathways involved in cellular processes such as inflammation and cell proliferation . However, detailed studies are required to fully elucidate its mechanism of action.
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties: Similar compounds have shown potential antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
- Antitumor Activity: Some derivatives have demonstrated robust antitumor effects in xenograft models, indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the piperidine ring and the pyridazine moiety are significant in determining its pharmacological properties. A comparison with structurally similar compounds reveals insights into its potential efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyridazinone derivatives | Similar pyridazine core | Antimicrobial, anti-inflammatory |
| Piperidine derivatives | Piperidine ring | Diverse pharmacological activities |
| 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Heterocyclic linkages | Potential anti-cancer properties |
| AMG 579 | Heterocycle linked to piperidine | Investigated for neurological disorders |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties not found in other similar compounds.
Case Studies
Recent investigations into the biological activity of similar compounds have yielded promising results:
- Antitumor Effects: In a study involving Karpas-422 xenograft models, certain analogs demonstrated significant antitumor effects when dosed appropriately, indicating the potential for further development in oncology .
- Enzyme Interaction Studies: Research focusing on interaction studies has revealed that this compound may bind to specific biological targets, which is crucial for optimizing its efficacy and safety profile in drug development .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?
Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the pyridazine and piperidine moieties. For example:
- Step 1: Prepare the pyridazine derivative (e.g., 6-methylpyridazin-3-ol) via nucleophilic substitution or oxidation reactions using methanol or toluene as solvents .
- Step 2: Functionalize the piperidine ring by introducing the methoxy group via alkylation or Mitsunobu reactions, ensuring anhydrous conditions to avoid hydrolysis .
- Step 3: Couple the intermediates using a catalyst (e.g., palladium for cross-coupling) in polar aprotic solvents like DMF or acetonitrile .
Purification is critical; use column chromatography with silica gel or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. Avoid dust generation by handling the compound in solution form when possible .
- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at -20°C. Desiccate to prevent hydrolysis of the methoxy group .
- Stability: Monitor for decomposition via HPLC; degradation products may include carbon oxides or nitrogen oxides under oxidative conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in deuterated DMSO or CDCl₃ to confirm the methoxy group (δ ~3.3 ppm) and piperidine/pyridazine backbone .
- Mass Spectrometry: High-resolution MS (HRMS) in ESI+ mode validates molecular weight (C₁₃H₁₉N₃O₃: theoretical 289.14 g/mol).
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98%) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Contradiction Scenario: If NMR peaks for the piperidine ring protons are split unexpectedly, consider:
- Solvent Effects: Re-run NMR in different deuterated solvents (e.g., D₂O vs. CDCl₃) to assess hydrogen bonding interactions .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the piperidine ring .
- Cross-Validation: Compare with computational models (DFT calculations for H chemical shifts) to confirm assignments .
Q. What strategies improve synthetic yield during the coupling of pyridazine and piperidine moieties?
Methodological Answer:
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to enhance cross-coupling efficiency .
- Solvent Selection: Use DMF for polar intermediates or toluene for thermal stability in reflux conditions .
- Stoichiometry: Adjust molar ratios (1:1.2 for piperidine:pyridazine) to drive the reaction to completion .
- Byproduct Management: Add molecular sieves to absorb water in moisture-sensitive steps .
Q. How can structure-activity relationships (SAR) guide modifications to this compound?
Methodological Answer:
- Core Modifications: Replace the methoxy group with ethoxy or halogen atoms to study electronic effects on receptor binding .
- Piperidine Substitution: Introduce methyl groups at the 4-position of piperidine to assess steric hindrance in biological assays .
- Pyridazine Optimization: Test 6-methyl vs. 6-ethyl derivatives to evaluate hydrophobic interactions in target binding pockets .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via LC-MS .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for storage) .
- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using HPLC-DAD .
Q. How can researchers mitigate toxicity risks associated with this compound?
Methodological Answer:
- In Vitro Screening: Use HepG2 cells for acute toxicity assays (IC₅₀ determination) .
- Metabolite Analysis: Identify hepatotoxic metabolites via microsomal incubation (e.g., rat liver S9 fraction) and LC-MS/MS .
- Safe Handling: Implement engineering controls (e.g., laminar flow hoods) and monitor airborne exposure with OSHA-compliant sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
